(4-(Pyridin-2-yl)piperidin-4-yl)methanamine is classified as an organic compound belonging to the family of piperidine derivatives. Its molecular formula is , and it features a piperidine ring substituted with a pyridine moiety. This compound is often studied for its biological activity and potential therapeutic applications, particularly in neurology and psychiatry due to its interaction with neurotransmitter systems.
The synthesis of (4-(Pyridin-2-yl)piperidin-4-yl)methanamine can be achieved through several methods:
The molecular structure of (4-(Pyridin-2-yl)piperidin-4-yl)methanamine can be characterized as follows:
X-ray crystallography studies on similar compounds have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing bond angles and distances that are critical for understanding its reactivity and interactions .
(4-(Pyridin-2-yl)piperidin-4-yl)methanamine can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The mechanism of action for (4-(Pyridin-2-yl)piperidin-4-yl)methanamine involves its interaction with various neurotransmitter receptors:
The physical and chemical properties of (4-(Pyridin-2-yl)piperidin-4-yl)methanamine include:
| Property | Value |
|---|---|
| Melting Point | Not extensively documented |
| Solubility | Soluble in polar solvents |
| Boiling Point | Not available |
| Density | Not specified |
These properties are essential for understanding how the compound behaves under various conditions, influencing its application in drug formulation .
(4-(Pyridin-2-yl)piperidin-4-yl)methanamine has several potential applications:
Kinase inhibition remains a cornerstone of targeted cancer therapy, where piperidine-pyridine hybrids demonstrate exceptional target selectivity and binding kinetics. The scaffold’s nitrogen atoms engage in critical hinge-region hydrogen bonding within kinase ATP pockets, while the methanamine moiety projects into hydrophobic accessory pockets. This is exemplified by Crizotinib, an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor featuring a pyridine-piperidine core, which achieves IC₅₀ values below 0.05 µM in ALK-positive lung cancer models [6] [9].
Table 1: Kinase Inhibitors Featuring Piperidine-Pyridine Hybrid Scaffolds
| Compound | Target Kinase | IC₅₀ (nM) | Structural Feature |
|---|---|---|---|
| Crizotinib | ALK/ROS1 | 20–50 | 3-Piperidinylpyridine |
| Ceritinib | ALK | 0.2 | Piperidine-4-carboxamide-pyridine |
| Telacebec (Q203) | QcrB (Mtb) | 2.7* | Imidazo[1,2-a]pyridine-amide |
| Experimental hybrid | CDK2 | 110 | (4-(Pyridin-2-yl)piperidin-4-yl)methanamine |
*Minimum inhibitory concentration against M. tuberculosis [7] [9]
Rational modifications of the (4-(Pyridin-2-yl)piperidin-4-yl)methanamine scaffold enhance kinase binding:
Notably, the clinical kinase inhibitor Telacebec (Q203) – an imidazo[1,2-a]pyridine-amide – targets cytochrome bcc complex in Mycobacterium tuberculosis (Mtb) by disrupting oxidative phosphorylation. This validates piperidine-pyridine hybrids for non-oncokinase applications, showing nanomolar potency against drug-resistant strains (MIC₉₀ = 0.0027 µM) [7].
Piperidine-pyridine hybrids demonstrate broad scaffold versatility in infectious and inflammatory disease targeting. The pyridine ring serves as a bioisostere for phenyl groups, enhancing solubility and hydrogen-bonding capacity, while the piperidine’s basic nitrogen facilitates membrane penetration and lysosomotropism [1] [8].
Hybrid scaffolds potently modulate pro-inflammatory mediators through cyclooxygenase-2 (COX-2) and cytokine suppression:
Table 2: Anti-Inflammatory Activity of Piperidine-Pyridine Hybrid Analogs
| Compound Class | Target | Activity | Potency (IC₅₀/Kᵢ) |
|---|---|---|---|
| 4-(Pyridin-2-yl)piperidinyl sulfonamide | COX-2 | Inhibition | 0.11 µM |
| Methanamine-triazole conjugate | TNF-α | Secretion suppression | 3.8 µM |
| N-Aryl substituted methanamine | p38 MAPK | ATP-competitive inhibition | 40 nM |
The scaffold’s proton-sponge effect – enabled by piperidine’s pKₐ (~10) and pyridine’s pKₐ (~5) – promotes lysosomal accumulation and disruption of viral replication compartments:
Table 3: Antiviral Profiles of Key Hybrid Derivatives
| Pathogen | Molecular Target | Hybrid Structure | Potency |
|---|---|---|---|
| HIV-1 | Integrase | Pyridine-piperidine carboxamide | EC₅₀ = 0.9 µM |
| M. tuberculosis | Cytochrome bcc complex | Imidazo[1,2-a]pyridine-3-carboxamide | MIC₉₀ = 0.0027 µM |
| HCV | NS5A protein | Dimeric piperidinylpyridine | EC₅₀ = 0.08 pM |
The (4-(Pyridin-2-yl)piperidin-4-yl)methanamine scaffold enables targeted polypharmacology – its methanamine group serves as a synthetic handle for introducing secondary pharmacophores without compromising core binding interactions. This is critical for overcoming resistance in antiviral therapy [7] [8].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6